N-(4-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring:
- A 4-chlorophenyl group linked via an acetamide moiety.
- A thioether bridge connecting to a 1-phenyl-5-(p-tolyl)-substituted imidazole core.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-7-9-18(10-8-17)22-15-26-24(28(22)21-5-3-2-4-6-21)30-16-23(29)27-20-13-11-19(25)12-14-20/h2-15H,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOAEGTKLBXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 433.95 g/mol. Its structure features a thioacetamide linkage, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN3OS |
| Molecular Weight | 433.95 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl acetamide with an appropriate thiol derivative of the imidazole scaffold. The reaction conditions often require specific solvents and temperatures to achieve optimal yields.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HL-60 (acute promyelocytic leukemia)
-
In Vitro Cytotoxicity :
The cytotoxicity was evaluated using the MTT assay, measuring the half-maximal inhibitory concentration (IC50). For instance, derivatives with similar structures reported IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(4-chlorophenyl)-... | MCF-7 | 0.28 |
| Similar derivative | HepG2 | 9.6 |
| Another derivative | HL-60 | 3.21 |
The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Studies indicate that these compounds can disrupt the cell cycle and promote apoptotic pathways, leading to increased cell death .
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Study on MCF-7 Cells :
A study reported that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase . -
In Vivo Studies :
Animal models have shown that compounds with similar structures effectively target tumor cells, demonstrating significant tumor reduction in sarcoma-bearing mice .
Comparison with Similar Compounds
Structural Analogues with Insecticidal Activity
Compound 2: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- Key Differences: Replaces the imidazole core with a cyano-substituted pyridine and incorporates styryl groups.
- Activity : Exhibits higher insecticidal activity (against cowpea aphids) than its cyclized analogue (Compound 3) and the reference insecticide acetamiprid.
- Structure-Activity Relationship (SAR): The cyano group and open-chain structure enhance activity by improving binding to target receptors .
Compound 3: 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide ()
- Key Differences: Cyclized thienopyridine core lacking the cyano group.
- Activity: Lower potency than Compound 2, highlighting the importance of the cyano group and flexible structure .
Analogues with Antiproliferative Activity
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives ()
- Key Differences : Benzothiazole substituent and variable aryl groups (p-tolyl, 4-nitrophenyl).
- Activity : IC50 of 15.67 µg/mL against C6 glioma cells, indicating strong antiproliferative effects. The p-tolyl group may enhance membrane permeability or target binding .
Compound 4c : 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide ()
- Key Differences : Tetrazolyl-thioether linkage and thiazole core.
- Activity: Selective cytotoxicity against A549 lung adenocarcinoma cells (IC50 = 23.30 µM) with minimal effect on NIH/3T3 normal cells. The tetrazolyl group may contribute to selectivity via hydrogen bonding .
Analogues with Varied Aryl Substitutions
Compound 9 Series (): Includes derivatives with fluorophenyl (9b), bromophenyl (9c), methylphenyl (9d), and methoxyphenyl (9e) groups.
- SAR :
- Bromophenyl (9c) : Demonstrated unique docking poses in molecular studies, suggesting strong target binding.
- Methylphenyl (9d) : Improved solubility due to the electron-donating methyl group.
- Synthesis : Varied yields and purity depending on aryl substituents and reaction conditions (e.g., solvent, catalyst) .
Compound 21 : N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide ()
- Key Differences : Benzofuran substituent and 4-bromophenyl-imidazole core.
- Synthesis : High yield (96%) via flash chromatography, suggesting efficient purification for brominated analogues .
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions involving cyclocondensation of substituted imidazoles with thioacetamide derivatives. Key steps include:
- Thiolation : Reacting 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetyl chloride in anhydrous DMF under nitrogen, yielding the thioacetamide intermediate .
- Coupling : Substituting the chloride group with 4-chloroaniline in the presence of K₂CO₃ as a base, monitored by TLC for completion (hexane:ethyl acetate, 3:1) .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), validated by HPLC . Optimization involves testing solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperatures (reflux vs. room temperature) to maximize yields (reported 60-75%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry of the imidazole ring and thioacetamide linkage. For example, the thioether proton appears as a singlet at δ 4.2 ppm .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate functional groups .
- Elemental Analysis : Experimental C, H, N values must align with calculated values (e.g., C: 65.2% observed vs. 65.5% calculated) to confirm purity .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 449.1) .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to reference drugs like doxorubicin .
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .
- Dose-response curves : Generated to assess potency and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Synthesize analogs with halogens (F, Br), electron-donating groups (e.g., -OCH₃), or bulky aryl groups at the 4-chlorophenyl or p-tolyl positions .
- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents. For example, fluorinated derivatives may enhance membrane permeability .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin, correlating with experimental data .
Q. What strategies resolve contradictions in spectral or biological data between research groups?
- Reproducibility checks : Replicate synthesis under identical conditions (e.g., solvent purity, catalyst batch) to rule out experimental variability .
- Data normalization : Standardize biological assays (e.g., cell passage number, serum concentration) to minimize discrepancies .
- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to kinase domains (e.g., PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr766 or hydrophobic contacts) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Develop regression models linking logP, polar surface area, and IC₅₀ values to prioritize analogs .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
- Catalyst recovery : Test immobilized catalysts (e.g., polymer-supported K₂CO₃) to reduce waste .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
